
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Descripción general
Descripción
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid belongs to the class of compounds known as benzofurans, which are characterized by a fused benzene and furan ring. This class of compounds is known for their diverse pharmacological activities and applications in material science.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like electrophilic substitution reactions, cyclization of appropriate precursors, or modifications of existing benzofuran compounds. For instance, an electrochemical method has been developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, which could be related to the synthetic approach for the target compound (Senboku, H., Michinishi, J., & Hara, S., 2011).
Aplicaciones Científicas De Investigación
Use as an Intermediate in Drug Synthesis
- Summary of Application: “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid” is used as an intermediate in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist .
- Results or Outcomes: The outcome of using this compound as an intermediate is the production of Prucalopride, a drug used effectively for chronic constipation .
Antimicrobial Applications
- Summary of Application: Benzofuran derivatives, such as “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid”, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes: Benzofuran and its derivatives have shown a wide array of biological activities, making it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Synthesis of Prucalopride
- Summary of Application: This compound is used in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist .
- Methods of Application: The method involves adding methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate into an organic solvent, adding triphenylphosphine and azo dioctyl phthalate diethyl ester, performing cyclization to obtain a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate rough product, directly chloridizing the rough product by using N-chloro succinimide to obtain a rough product methyl 4-acetamide amino-5-chloro-7-benzofuran formate, and performing hydrolysis and purification to obtain a 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid pure product .
- Results or Outcomes: The outcome of using this compound in the synthesis is the production of Prucalopride, a drug used effectively for chronic constipation .
Antimicrobial Agents
- Summary of Application: Benzofuran and its derivatives, such as “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid”, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes: Benzofuran and its derivatives have shown a wide array of biological activities, making it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Neurotransmitter Release Stimulation
- Summary of Application: Compounds similar to “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid”, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes . These compounds stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
- Results or Outcomes: The outcome of using these similar compounds is the stimulation of neurotransmitter release, which can have various effects on brain function and behavior .
Industrial Production of Prucalopride
- Summary of Application: “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid” is used in the industrial production of Prucalopride , a selective 5-HT4 receptor agonist .
- Methods of Application: The method involves adding methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate into an organic solvent, adding triphenylphosphine and azo dioctyl phthalate diethyl ester, performing cyclization to obtain a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate rough product, directly chloridizing the rough product by using N-chloro succinimide to obtain a rough product methyl 4-acetamide amino-5-chloro-7-benzofuran formate, and performing hydrolysis and purification to obtain a 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid pure product .
- Results or Outcomes: The outcome of using this compound in the industrial production is the production of Prucalopride, a drug used effectively for chronic constipation .
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
123654-26-2 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



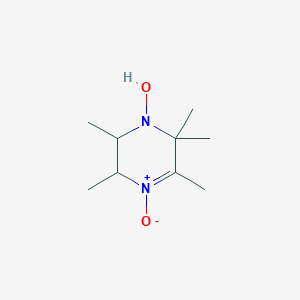

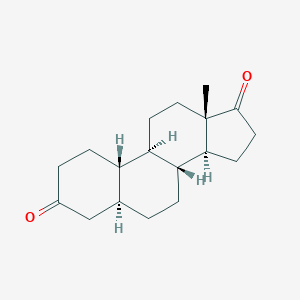

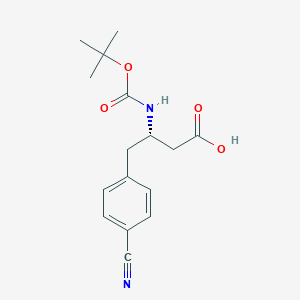
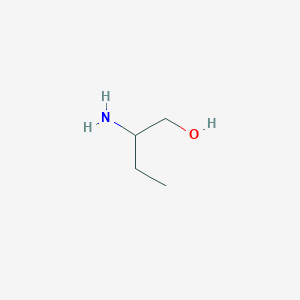



![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)

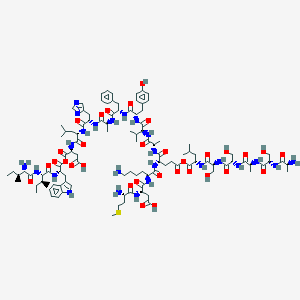

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)